molecular formula C10H7N3O B15427265 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 95457-00-4

2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B15427265
CAS No.: 95457-00-4
M. Wt: 185.18 g/mol
InChI Key: CPEGQRACZISHLH-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a furan moiety. This structure combines the electron-rich furan ring with the nitrogen-dense pyrazolo[1,5-a]pyrazine system, making it a versatile scaffold in medicinal chemistry and materials science. For instance, piperazine-derived triazolo[1,5-a]pyrazines with furan substituents were synthesized via cyclization of pyrazine intermediates and 2-furaldehyde condensation .

The furan substituent likely enhances the compound’s binding affinity to biological targets, as seen in adenosine A2a receptor antagonists where 2-furan-2-yl-triazolo[1,5-a]pyrazines exhibited moderate activity . Additionally, the pyrazolo[1,5-a]pyrazine core is structurally similar to pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinoxalines, which are known for kinase inhibition and Toll-like receptor (TLR) antagonism, respectively .

Properties

CAS No.

95457-00-4

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H7N3O/c1-2-10(14-5-1)9-6-8-7-11-3-4-13(8)12-9/h1-7H

InChI Key

CPEGQRACZISHLH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN=CC3=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[1,5-a]quinoxaline Derivatives
  • Example: Pyrazolo[1,5-a]quinoxaline derivatives with hydrophobic alkyl chains (e.g., butyl/isobutyl) demonstrated potent TLR7 antagonism (IC50 = 8.2–10 µM) without TLR8 activity. Activity peaked with 4–5 carbon alkyl chains, emphasizing the role of substituent hydrophobicity .
  • Comparison : Unlike 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine, these compounds lack the furan ring but share the fused pyrazine core. The furan’s electron-donating properties may alter electronic interactions in target binding compared to alkyl chains.
Pyrazolo[1,5-a]pyrimidines
  • Example : 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (6i) and analogues were designed as dual CDK2/TRKA kinase inhibitors, showing antiproliferative effects in cancer models . Pyrazolo[1,5-a]pyrimidines with aryl substituents (e.g., 5,7-diphenyl derivatives) also exhibited antitumor activity (IC50 = 2.7–4.9 µM against HEPG2-1 cells) .
Triazolo[1,5-a]pyrazines
  • Example: 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine derivatives (e.g., compound 12) showed adenosine A2a receptor binding (Ki < 100 nM) with selectivity over A1 receptors .
  • Comparison : The triazolo ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity compared to the pyrazolo core.

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters is summarized below:

Compound Core Structure Substituent Molecular Weight logP Biological Activity Reference
2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2-Furan ~227* ~2.5* Not explicitly reported (potential kinase/GPCR modulation)
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 7-Furan, 3-CN 272.26 4.23 Antiproliferative (CDK2/TRKA inhibition)
Pyrazolo[1,5-a]quinoxaline (C4 alkyl) Pyrazolo[1,5-a]quinoxaline 4-Butyl/isobutyl ~300–350 ~3.5–4.0 TLR7 antagonism (IC50 = 8.2 µM)
2-(Furan-2-yl)-triazolo[1,5-a]pyrazine Triazolo[1,5-a]pyrazine 2-Furan, 8-NH2 ~350–400 ~2.0–2.5 Adenosine A2a antagonism (Ki < 100 nM)

*Estimated based on analogues (e.g., C11H9N5O: MW 227.23 ).

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign fused-ring protons (δ 7.5–8.5 ppm for pyrazine) and furan oxygen proximity effects (J-coupling ~1.5 Hz) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 219.63 for 4-chloro derivatives) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) in ester-functionalized analogs .

What strategies enhance the selectivity of pyrazolo[1,5-a]pyrazine derivatives toward specific biological targets?

Q. Advanced

  • Bioisosteric Replacement : Substitute chlorine with trifluoromethyl or amine groups to modulate steric/electronic interactions with hydrophobic enzyme pockets .
  • Prodrug Design : Introduce ester groups (e.g., ethyl carboxylates) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., tubulin) by modeling substituent effects on π-π stacking .

How does the furan moiety influence the reactivity and pharmacological properties of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine?

Basic
The furan ring:

  • Enhances Reactivity : Participates in Diels-Alder reactions and acts as a hydrogen-bond acceptor in biological systems .
  • Modulates Bioavailability : Improves solubility in lipid membranes due to moderate logP (~2.5) .
  • Confers Photophysical Properties : Enables use as a fluorescent probe in cellular imaging .

What computational methods predict the binding modes of pyrazolo[1,5-a]pyrazine derivatives with enzymes or receptors?

Q. Advanced

  • Docking Studies (AutoDock Vina) : Screen binding poses using crystal structures (e.g., PDB 3ERT for estrogen receptors) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for anticancer activity .
  • Free Energy Perturbation (FEP) : Quantify ΔG binding for chlorine vs. bromine substitutions .

What are key considerations in designing SAR studies for pyrazolo[1,5-a]pyrazine-based compounds?

Q. Basic

  • Core Modifications : Vary substituents at positions 4 (electron-withdrawing groups) and 7 (bulky groups) to assess activity .
  • Control Compounds : Include unsubstituted pyrazolo[1,5-a]pyrazine to isolate substituent effects .
  • Assay Diversity : Test across multiple cell lines (e.g., MCF-7, HepG2) to evaluate cancer-type specificity .

How can researchers resolve conflicting data on the metabolic stability of pyrazolo[1,5-a]pyrazine derivatives in preclinical models?

Q. Advanced

  • Microsomal Stability Assays : Compare hepatic clearance rates across species (e.g., human vs. rat CYP450 isoforms) .
  • Isotope Labeling : Track metabolites via ¹⁴C-labeled analogs to identify degradation pathways .
  • Structural Tuning : Introduce electron-donating groups (e.g., methoxy) at 4-position to reduce oxidative metabolism .

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